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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline Hydrochloride (MDL 72974A) is a potent, selective, and irreversible inhibitor of
monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of key
neurotransmitters. This technical guide provides a comprehensive overview of the chemical
structure, properties, and mechanism of action of Mofegiline Hydrochloride. It includes a
summary of its physicochemical and pharmacological properties, a detailed description of its
interaction with MAO-B, and proposed experimental protocols for its analysis. This document is
intended to serve as a valuable resource for researchers in the fields of neuropharmacology,
medicinal chemistry, and drug development.

Chemical Structure and Identification

Mofegiline Hydrochloride is the hydrochloride salt of Mofegiline. Its chemical structure and
identifiers are summarized below.
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Identifier Value Citation
(E)-2-(fluoromethylene)-4-(4-

IUPAC Name fluorophenyl)butan-1-amine [1]
hydrochloride

Synonyms MDL 72974A, Mofegiline HCI [2][3]

CAS Number 120635-25-8 [2]

Molecular Formula

Ci11Hi3F2N - HCI

[2]

Molecular Weight 233.7 g/mol [2]
F/C=C(CN)/CCC1=CC=C(C=C

SMILES [2]
1)F.CI
INChl=1S/C11H13F2N.CIH/c1
2-7-10(8-14)2-1-9-3-5-11(13)6-

InChl [2]

4-9:/h3-7H,1-2,8,14H2;1H/b10-
7+;

Chemical Structure:

l=.Mofegiline Hydrochloride Chemical Structure

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of Mofegiline

Hydrochloride is presented in the tables below.

hvsicochemical .

Property Value Citation
Appearance Solid powder [1]
Boiling Point 322.7°C at 760 mmHg [2]
Solubility Water: 30 mg/mLDMSO: 110 Be

mg/mL (ultrasonic)
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Melting point and pKa data are not readily available in the surveyed literature.

Pharmacological Properties

Parameter Value Species/System Citation
Rat brain
ICs0 (MAO-B) 3.6 nM _ _ 2]
mitochondria
Rat brain
ICs0 (MAO-A) 680 nM _ _ [2]
mitochondria
Ki (MAO-B) 28 nM Recombinant human [4]
ICso0 (SSAO/VAP-1) 20 nM Human enzyme [2]
ICs0 (SSAO) 2nM Dog aorta [5]
ICs0 (SSAO) 5nM Rat aorta [5]
ICs0 (SSAO) 80 nM Bovine aorta [5]
EDso (MAO-B _
S 0.18 mg/kg (p.o.) Rat brain [5]
inhibition, in vivo)
EDso (MAO-A )
S 8 mg/kg (p.o.) Rat brain [5]
inhibition, in vivo)
Elimination Half-life 1-3 hours Human [6]

Mechanism of Action and Signaling Pathway

Mofegiline is an enzyme-activated, irreversible inhibitor of MAO-B. The inhibitory mechanism

involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor

at the active site of the enzyme. This process occurs in a single catalytic turnover without the

production of hydrogen peroxide.[7] The proposed mechanism involves the oxidation of the

amine group of Mofegiline by FAD, leading to the formation of an imine intermediate.

Subsequently, a nucleophilic attack from the N(5) position of the reduced flavin onto the imine,

followed by the elimination of a fluoride ion, results in a stable, highly conjugated flavocyanine

adduct.[7] This covalent modification permanently inactivates the enzyme.

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.caymanchem.com/product/35010/mofegiline-%28hydrochloride%29
https://www.caymanchem.com/product/35010/mofegiline-%28hydrochloride%29
https://pmc.ncbi.nlm.nih.gov/articles/PMC2706497/
https://www.caymanchem.com/product/35010/mofegiline-%28hydrochloride%29
https://www.glpbio.com/gc36638.html
https://www.glpbio.com/gc36638.html
https://www.glpbio.com/gc36638.html
https://www.glpbio.com/gc36638.html
https://www.glpbio.com/gc36638.html
https://ntrs.nasa.gov/api/citations/20170000211/downloads/20170000211.pdf
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9754
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9754
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mofegiline Binds to
Nucleophilic attack
P Enzyme-Substrate Covalent Flavocyanine

> & Fluoride elimination

| Oxidation by FAD | i i )
Complex Ll eipedizie Adduct (Inactive MAO-B)
MAO-B Active Site
(with FAD cofactor)

Click to download full resolution via product page

Proposed mechanism of irreversible MAO-B inhibition by Mofegiline.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for Mofegiline Hydrochloride is not publicly
available, it is noted to be synthesized according to published procedures.[7] The purification of
related allylamine compounds often involves techniques such as column chromatography or
preparative HPLC.

Proposed Analytical Method: Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC)

Based on methods for similar amine hydrochloride compounds, a robust RP-HPLC method for
the analysis of Mofegiline Hydrochloride can be proposed.

e Column: C18, 250 mm x 4.6 mm, 5 um patrticle size.

» Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.qg.,
potassium dihydrogen phosphate, pH adjusted to 3.0-4.0). A common starting point would be
a 30:70 (v/v) ratio of acetonitrile to buffer.

e Flow Rate: 1.0 mL/min.
o Detection: UV spectrophotometry at a wavelength of approximately 205-220 nm.
e Column Temperature: 30-40°C.

« Injection Volume: 20 pL.
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Method Validation: The method should be validated according to ICH guidelines for parameters
including linearity, precision, accuracy, specificity, and robustness.

MAO-B Inhibition Assay (Fluorometric)

This protocol is based on commercially available MAO-B inhibitor screening kits.
» Reagent Preparation:
o Prepare MAO-B Assay Buffer.

o Reconstitute lyophilized MAO-B enzyme, MAO-B substrate (e.g., tyramine), developer,
and a positive control inhibitor (e.g., selegiline) in the appropriate buffers as specified by
the kit manufacturer.

o Prepare a working solution of the fluorescent probe (e.g., GenieRed Probe) in DMSO.
o Prepare serial dilutions of Mofegiline Hydrochloride (test inhibitor).
o Assay Procedure:

o Add the test inhibitor dilutions, positive control, and a vehicle control to the wells of a 96-
well black plate.

o Add the MAO-B enzyme solution to all wells except the blank.
o Incubate at 37°C for 10-15 minutes.

o Initiate the reaction by adding the MAO-B substrate solution containing the fluorescent
probe and developer.

o Measure the fluorescence intensity (e.g., EXEm = 535/587 nm) kinetically at 37°C for 30-
60 minutes.

o Data Analysis:

o Calculate the rate of reaction for each well.
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o Determine the percentage of inhibition for each concentration of Mofegiline
Hydrochloride.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the ICso value.
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Experimental workflow for a fluorometric MAO-B inhibition assay.
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Conclusion

Mofegiline Hydrochloride is a well-characterized, potent, and selective irreversible inhibitor of
MAO-B. Its mechanism of action through covalent modification of the FAD cofactor is a key
feature for its pharmacological activity. This technical guide provides essential information for
researchers working with this compound, from its fundamental chemical properties to proposed
methodologies for its analysis and evaluation. The provided data and protocols can serve as a
foundation for further investigation into the therapeutic potential of Mofegiline Hydrochloride
and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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